4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of 6-ethoxy-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions to form the benzothiazole ring.
Chlorination: The benzothiazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Amidation: The chlorinated benzothiazole is reacted with butanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a butanamide group.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-fluorophenyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide: Contains additional functional groups and different substituents.
Uniqueness
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
353790-78-0 |
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Molecular Formula |
C13H15ClN2O2S |
Molecular Weight |
298.79 g/mol |
IUPAC Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15ClN2O2S/c1-2-18-9-5-6-10-11(8-9)19-13(15-10)16-12(17)4-3-7-14/h5-6,8H,2-4,7H2,1H3,(H,15,16,17) |
InChI Key |
QTGSNVXLMOQERH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl |
Origin of Product |
United States |
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